Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate
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Description
“Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1503-04-4 . It has a molecular weight of 203.58 and its IUPAC name is methyl 3-amino-6-chloro-5-oxo-4,5-dihydro-2-pyrazinecarboxylate . The compound is typically a yellow to brown solid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the hydroxymethylation reaction of pyrazine . The specific synthesis method can be realized through the reaction of pyrazine and methanol, with the addition of appropriate reaction catalysts and conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H6ClN3O3 . The InChI code for this compound is 1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3, (H3,8,10,11) .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the search results.Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 3-aminopyrazoles, which are structurally related to Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate, have been tested for anticonvulsant activity. One of the derivatives, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, was found to be effective in rat models with a notable lack of neurotoxicity (Unverferth et al., 1998).
Degradation Products Analysis
Studies have explored the degradation products formed from glucosamine in water, leading to the identification of pyrazines as major components under certain conditions. This research provides insights into the behavior and transformation of pyrazine derivatives, such as this compound, in aqueous solutions (Shu, 1998).
Corrosion Inhibition
Pyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. The studies involve various pyrazole compounds, which are structurally related to the compound . These studies contribute to understanding the potential application of such compounds in corrosion inhibition (Yadav et al., 2016).
Chemical Synthesis and Reactions
Research on the synthesis and reactions of pyrazolo[1,5-a]-1,3,5-triazines, starting from 3-aminopyrazole, provides insights into the chemical properties and potential applications of pyrazine derivatives in synthesizing biologically relevant compounds (Kobe et al., 1974).
Antimicrobial Activity
There has been research into the applications of 2-arylhydrazononitriles in the synthesis of various heterocyclic compounds, including pyrazole derivatives. Some of these compounds exhibit promising antimicrobial activities, highlighting the potential medicinal applications of pyrazine derivatives (Behbehani et al., 2011).
Properties
IUPAC Name |
methyl 2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGISSQPLCGFZQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C(=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701581 |
Source
|
Record name | Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-04-4 |
Source
|
Record name | Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1503-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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